molecular formula CH3LiO3 B1592690 Lithium formate monohydrate CAS No. 6108-23-2

Lithium formate monohydrate

Cat. No. B1592690
CAS RN: 6108-23-2
M. Wt: 70 g/mol
InChI Key: RDAKCPVJSPEDON-UHFFFAOYSA-M
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Description

Lithium formate monohydrate, also known as Formic Acid Lithium Salt, is a solid substance . Its chemical family includes metal compounds .


Synthesis Analysis

Lithium formate monohydrate can be synthesized by preparing a saturated solution at 333 K and cooling it down to room temperature over 2 hours . The process of dehydration to anhydrous lithium formate is complex and occurs in two stages .


Molecular Structure Analysis

The molecular structure of Lithium formate monohydrate is CHLiO2.H2O . The crystal structure was first determined in 1971 and was resolved again in 1972 with better quality data . High-resolution data can be used to perform a topological analysis on the charge density distribution in lithium formate monohydrate and determine its absolute crystal structure .


Chemical Reactions Analysis

The dehydration process of lithium formate monohydrate to anhydrous lithium formate is complex and occurs in two stages .


Physical And Chemical Properties Analysis

Lithium formate monohydrate has a molecular weight of 69.97 . It appears as white crystals, powder, or granules . The DSC/TG measurements show that the dehydration process to anhydrous lithium formate is complex and occurs in two stages .

Scientific Research Applications

Radiotherapy Dosimetry

LFM is used in electron paramagnetic resonance (EPR) dosimetry for radiotherapy. It offers a non-destructive method to measure radiation doses, which is crucial for quality assurance in radiotherapy treatments . LFM’s stability and sensitivity make it suitable for repeated measurements, enhancing the reliability of data. Its application in 3D-printed containers has been proposed to simplify the dosimetry process .

Nonlinear Optical Studies

LFM exhibits significant nonlinear optical properties , making it an excellent candidate for studying nonlinear optical susceptibility . It is transparent from 0.25 to about 1.2μm and shows no optical damage, allowing for phase-matching across a wide range of wavelengths. This property is particularly useful for applications like second-harmonic generation (SHG) .

Chemical Research

In chemical research, LFM is used to investigate signal fading in EPR dosimeters. This involves a sensitive method to understand the stability and reliability of dosimeters over time, which is critical for accurate dose measurements in various scientific and medical applications .

Biomedical Studies

LFM has been involved in biomedical research, such as studies on brain lactate levels during depressive episodes. Research suggests that lithium compounds, including LFM, can have therapeutic effects in treating bipolar disorder, indicating its potential in psychiatric medication development .

Thermal Analysis

LFM is subject to thermal and spectroscopic studies to understand its dehydration process. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TG) are used to analyze the complex dehydration stages of LFM, which is essential for its application in materials science and engineering .

Safety and Hazards

Lithium formate monohydrate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

lithium;formate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKCPVJSPEDON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635737
Record name Lithium formate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium formate monohydrate

CAS RN

6108-23-2
Record name Lithium formate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium formate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formic acid, lithium salt, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM FORMATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQS5S890B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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